Neopentyllithium

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

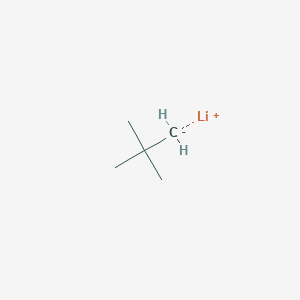

3D Structure of Parent

Properties

IUPAC Name |

lithium;2-methanidyl-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.Li/c1-5(2,3)4;/h1H2,2-4H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBHPTSRINATMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C)[CH2-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447510 | |

| Record name | NEOPENTYLLITHIUM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7412-67-1 | |

| Record name | Neopentyllithium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007412671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEOPENTYLLITHIUM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7412-67-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOPENTYLLITHIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3X266EZG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Neopentyllithium: A Comprehensive Technical Guide for Researchers

CAS Number: 7412-67-1

Abstract

This technical guide provides an in-depth overview of neopentyllithium, a sterically hindered organolithium reagent with significant applications in organic synthesis. The document covers its core properties, synthesis, safe handling procedures, and key reactivity patterns. Detailed experimental protocols for its preparation and representative reactions are provided. Additionally, logical workflows and reaction mechanisms are visualized to facilitate a deeper understanding of its chemical behavior. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Introduction

This compound (systematic name: 2,2-dimethylpropyllithium) is a commercially available organolithium compound with the chemical formula C₅H₁₁Li.[1] It is recognized as a strong, non-nucleophilic base, a characteristic attributed to its bulky neopentyl group.[1][2] This steric hindrance prevents it from readily participating in nucleophilic addition reactions, making it a highly selective reagent for proton abstraction (deprotonation) in the synthesis of complex organic molecules.[2][3] Its utility is prominent in the production of pharmaceuticals, agrochemicals, and polymers.[3]

Properties of this compound

This compound is a highly reactive and pyrophoric compound, necessitating careful handling under inert and anhydrous conditions. Its physical and chemical properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 7412-67-1 | [1][4] |

| Molecular Formula | C₅H₁₁Li | [1][4] |

| Molecular Weight | 78.08 g/mol | [1][4] |

| Appearance | Colorless crystals or solution | [5] |

| Melting Point | 130 °C (sublimes at 0.00001 Torr) or 145.71 °C | [1][3][6] |

| Boiling Point | Decomposes before boiling; 389.39 °C (theoretically) | [1][7] |

| Flash Point | -30 °C | [3][6] |

| Solubility | Soluble in hydrocarbons (e.g., pentane, hexane), ethers (e.g., diethyl ether, THF) | [1] |

| Water Solubility | Decomposes violently | [1] |

Spectroscopic Data

| Technique | Data | Source(s) |

| ¹H NMR | (d₆-benzene, 293 K) δ 1.13 (s, 2H, CH₂), -0.67 (s, 9H, tBu) | [8] |

| ¹³C NMR | Data available in specialized literature | [8] |

| ⁶Li NMR | Data available in specialized literature | [8] |

Synthesis of this compound

This compound is typically synthesized through the direct reaction of neopentyl chloride with lithium metal in a hydrocarbon solvent.[5][6]

Experimental Protocol: Synthesis from Neopentyl Chloride

Materials:

-

Neopentyl chloride (1-chloro-2,2-dimethylpropane)

-

Lithium wire or dispersion (containing 0.5-1.0% sodium)

-

Anhydrous pentane or hexane

-

Anhydrous diethyl ether or THF (optional, as co-solvent)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Schlenk line or glovebox for inert atmosphere operations

-

Cannula for liquid transfer

Procedure: [5]

-

Apparatus Setup: Assemble the three-necked flask with the reflux condenser and dropping funnel. Flame-dry the entire apparatus under vacuum and then flush with a dry, inert gas (e.g., argon or nitrogen).

-

Reagent Charging: In the flask, place finely cut lithium metal (approximately 2.2 equivalents) and the anhydrous hydrocarbon solvent (e.g., pentane).

-

Initiation: Add a small portion of neopentyl chloride to the stirred lithium dispersion. Gentle heating may be necessary to initiate the reaction, which is often indicated by the appearance of turbidity and a gentle reflux.

-

Addition of Neopentyl Chloride: Dissolve the remaining neopentyl chloride (1 equivalent) in the anhydrous solvent and add it dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the lithium metal is consumed.

-

Isolation: Allow the reaction mixture to settle. The resulting solution of this compound can be carefully transferred via cannula to a storage vessel under an inert atmosphere. The concentration of the solution should be determined by titration.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Safe Handling and Storage

This compound is a pyrophoric material that ignites spontaneously on contact with air and reacts violently with water. It should only be handled by trained personnel in a controlled laboratory environment under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

Personal Protective Equipment (PPE):

-

Flame-retardant lab coat

-

Safety glasses or face shield

-

Chemically resistant gloves (e.g., nitrile gloves are commonly used, but neoprene or butyl rubber gloves offer better protection against some solvents)

Storage:

-

Store in a tightly sealed container under a positive pressure of an inert gas.

-

Keep in a cool, dry, and well-ventilated area, away from sources of ignition, water, and oxidizing agents.

-

Commercially available solutions are often supplied in Sure/Seal™ bottles, which are designed for the safe storage and transfer of air-sensitive reagents.

Reactivity and Applications

The primary utility of this compound stems from its character as a strong, non-nucleophilic base.

Deprotonation Reactions

Due to its steric bulk, this compound is an excellent reagent for the deprotonation of acidic protons without competing nucleophilic attack, even in the presence of electrophilic functional groups. It is particularly useful for the formation of carbanions and other anionic species.

Reactions with Carbonyl Compounds

While less nucleophilic than other organolithium reagents like n-butyllithium, this compound can react with highly electrophilic carbonyl compounds, such as aldehydes and ketones, to form alcohols. The reaction proceeds via nucleophilic addition to the carbonyl carbon.

General Reaction Mechanism with a Ketone:

Caption: General mechanism of this compound addition to a ketone.

Reactions with Epoxides

This compound can also be used to open epoxide rings. The reaction proceeds via an Sₙ2 mechanism, with the nucleophilic attack occurring at the less sterically hindered carbon of the epoxide.[9][10][11] This regioselectivity is a key feature of epoxide opening under basic or nucleophilic conditions.[10]

Experimental Protocol: Reaction of this compound with an Epoxide

Materials:

-

A solution of this compound in a hydrocarbon solvent

-

The desired epoxide

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution for quenching

Equipment:

-

Schlenk flask or round-bottom flask equipped with a magnetic stirrer and a septum

-

Syringes for liquid transfer

-

Inert atmosphere setup

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the epoxide in anhydrous diethyl ether or THF.

-

Cooling: Cool the solution to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath.

-

Addition of this compound: Slowly add the this compound solution via syringe to the stirred epoxide solution. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Isolation: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Conclusion

This compound is a valuable and highly selective reagent in organic synthesis. Its unique combination of strong basicity and steric hindrance allows for clean deprotonation reactions that are often difficult to achieve with other organolithium compounds. Proper understanding of its properties, synthesis, and handling is crucial for its safe and effective use in the laboratory. This guide provides a foundational resource for researchers to explore the full potential of this versatile reagent in their synthetic endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 3. Cas 7412-67-1,this compound | lookchem [lookchem.com]

- 4. This compound | C5H11Li | CID 10898631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. This compound | 7412-67-1 | Benchchem [benchchem.com]

- 7. webqc.org [webqc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 11. Khan Academy [khanacademy.org]

An In-depth Technical Guide to the Physical Properties of Solid Neopentyllithium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentyllithium ([(CH₃)₃CCH₂Li]), a sterically hindered organolithium reagent, is a valuable tool in organic synthesis, prized for its strong basicity and low nucleophilicity. This technical guide provides a comprehensive overview of the physical properties of this compound in its solid state. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who utilize or are considering the application of this reagent. This document consolidates available data on its crystal structure, melting point, solubility, and spectroscopic characteristics. Detailed experimental protocols for its synthesis and characterization are also provided, alongside graphical representations of key workflows and structural features to facilitate a deeper understanding of this important organometallic compound.

Introduction

This compound is a primary alkyllithium compound that, due to the bulky neopentyl group, exhibits unique reactivity compared to less hindered analogues like n-butyllithium. Its solid-state properties are crucial for its storage, handling, and reactivity in heterogeneous reaction systems. Understanding these characteristics is paramount for its effective and safe utilization in complex synthetic pathways, particularly in the pharmaceutical industry where precision and reproducibility are critical. This guide aims to provide a centralized repository of technical information regarding the physical properties of solid this compound.

Synthesis and Crystallization of this compound

The preparation of high-purity, crystalline this compound is the foundational step for the accurate determination of its physical properties. The most common method involves the reaction of neopentyl chloride with lithium metal.

Experimental Protocol: Synthesis and Crystallization

This protocol is adapted from established literature procedures for the synthesis of crystalline alkyllithium reagents.[1]

Materials:

-

Neopentyl chloride (freshly distilled)

-

Lithium wire or dispersion (containing 0.5-1.0% sodium)

-

Pentane (anhydrous, freshly distilled from a suitable drying agent, e.g., sodium/benzophenone ketyl)

-

Schlenk line apparatus

-

Thick-walled reaction vessel (e.g., a sealed tube or heavy-walled Schlenk flask)

-

Cannula and syringes for inert transfer

-

Low-temperature cooling bath (e.g., -30 °C freezer or cryocooler)

Procedure:

-

Preparation of the Reaction Vessel: A thick-walled 200 mL ampoule is charged with neopentyl chloride (5.0 g, 5.8 mL, 47 mmol). The vessel is then attached to a Schlenk line, and the contents are degassed and back-filled with inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[1]

-

Addition of Solvent and Lithium: Anhydrous pentane (60 mL) is added to the reaction vessel via cannula under a positive pressure of inert gas.[1] Subsequently, lithium wire (2.0 g, excess), scraped clean of any oxide layer, is added to the solution.

-

Reaction: The vessel is evacuated and sealed. The reaction mixture is then heated to 50 °C and stirred for an extended period, typically around 10 days, to ensure complete reaction.[1]

-

Isolation and Crystallization: After cooling to room temperature, the cloudy purple solution is allowed to settle. The resulting clear, yellowish supernatant is carefully filtered via cannula into a clean Schlenk flask. The solvent is then concentrated in vacuo until saturation is reached.

-

Crystal Growth: The concentrated solution is stored at a low temperature (e.g., -30 °C) overnight to facilitate the growth of colorless crystals of this compound.[1]

-

Yield: The crystalline product can be isolated, and a typical yield is around 71%.[1]

Safety Note: this compound is a pyrophoric solid, igniting spontaneously on contact with air. All manipulations must be carried out under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Appropriate personal protective equipment, including fire-resistant lab coats and gloves, must be worn at all times.

Physical Properties of Solid this compound

Crystal Structure

Solid this compound has been reported to crystallize in the orthorhombic system with the space group Pnma . This structure indicates a high degree of order within the crystal lattice. The unit cell parameters have been reported as:

-

a = 8.92 Å

-

b = 16.34 Å

-

c = 6.75 Å

Organolithium compounds, including this compound, are known to form aggregates in both the solid state and in solution. These aggregates are characterized by multicenter bonding, with lithium atoms bridging between the carbon atoms of the alkyl groups. In the solid state, this compound is expected to exist as a hexameric or tetrameric cluster, which is a common structural motif for alkyllithium compounds.[2]

Melting Point

The melting point of this compound is a key indicator of its purity. However, there is some variability in the reported values, which may be attributed to differences in experimental conditions and sample purity.

| Property | Value | Reference |

| Melting Point | 130 °C (sublimes at 0.00001 Torr) | [3] |

| Melting Point | 145.71 °C | [4] |

Table 1: Reported Melting Points of this compound.

The sublimation of this compound at low pressure suggests a significant vapor pressure even in the solid state.

Experimental Protocol: Melting Point Determination for Air-Sensitive Compounds

The determination of the melting point of a pyrophoric and air-sensitive compound like this compound requires specialized techniques to prevent decomposition and ensure operator safety.

Apparatus:

-

Glovebox with an inert atmosphere

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample loading tools (spatula, tamper)

Procedure:

-

Sample Preparation (inside a glovebox): A small amount of crystalline this compound is finely ground. The open end of a capillary tube is pressed into the powdered sample. The tube is then gently tapped to pack the solid into the closed end to a height of 2-3 mm.

-

Sealing the Capillary: The open end of the capillary tube is then sealed using a flame or a dedicated capillary sealer. This is a critical step to prevent the sample from reacting with any residual atmospheric components outside the glovebox.

-

Melting Point Measurement: The sealed capillary tube is removed from the glovebox and placed in the melting point apparatus. The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting range. A sharp melting range (typically 0.5-1 °C) is indicative of high purity.[5]

Solubility

| Solvent | Solubility | Reference |

| Hydrocarbons (e.g., pentane, hexane) | Soluble | [4] |

| Diethyl ether | Soluble | [4] |

| Tetrahydrofuran (THF) | Soluble | [4] |

| Water | Decomposes | [4] |

Table 2: Qualitative Solubility of this compound.

The solubility of alkyllithiums in non-polar solvents is often dependent on the formation of stable aggregates.

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of this compound and for understanding its structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying organolithium compounds. The seminal work by Fraenkel, Chow, and Winchester provided a detailed analysis of this compound in solution using ¹H, ¹³C, and ⁶Li NMR.[6] While specific solid-state NMR data for this compound is not widely published, the principles of solid-state NMR of organolithiums can be applied.

Solid-State NMR (SSNMR):

-

⁶Li SSNMR: This technique would be highly informative for probing the local environment of the lithium atoms within the solid-state aggregate structure. Different lithium environments within the cluster would likely give rise to distinct resonances.

-

¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR: This experiment would provide information about the carbon skeleton of the neopentyl group in the solid state. The chemical shifts of the carbons, particularly the α-carbon bonded to lithium, would be indicative of the C-Li bonding and the overall structure of the aggregate.

Experimental Protocol: Solid-State NMR of an Air-Sensitive Compound

The acquisition of solid-state NMR spectra of this compound requires careful sample handling to maintain an inert atmosphere.

Apparatus:

-

Glovebox

-

Solid-state NMR spectrometer

-

Zirconia rotors with airtight caps

-

Sample packing tools

Procedure:

-

Rotor Packing (inside a glovebox): The solid this compound sample is carefully packed into a zirconia rotor. The rotor is then securely sealed with an airtight cap to prevent exposure to the atmosphere.

-

Spectrometer Setup: The sealed rotor is quickly transferred from the glovebox to the NMR spectrometer.

-

Data Acquisition: Standard solid-state NMR pulse sequences, such as ⁶Li MAS and ¹³C CP/MAS, are used to acquire the spectra. The parameters for these experiments (e.g., magic angle spinning speed, contact time, relaxation delays) would need to be optimized for this compound.

Visualized Workflows and Relationships

Synthesis and Crystallization Workflow

Caption: A flowchart illustrating the key steps in the synthesis and crystallization of this compound.

Characterization Workflow for Solid this compound

Caption: A workflow for the comprehensive physical characterization of solid this compound.

Conclusion

This technical guide has summarized the key physical properties of solid this compound, providing a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The data presented, including crystal structure, melting point, and solubility, are essential for the safe and effective handling and application of this important organolithium reagent. The detailed experimental protocols offer practical guidance for the synthesis and characterization of high-purity this compound. Further research to obtain more extensive quantitative solubility data and detailed solid-state NMR studies would be beneficial to the scientific community, providing a more complete understanding of the solid-state behavior of this versatile compound.

References

Neopentyllithium: A Technical Guide to its Basicity and Nucleophilicity for Researchers and Drug Development Professionals

An In-depth Exploration of a Sterically Hindered Organolithium Reagent

Neopentyllithium ((CH₃)₃CCH₂Li), a commercially available organolithium reagent, occupies a unique niche in the landscape of organic synthesis.[1] Classified as a strong base, its utility is profoundly influenced by the significant steric hindrance imposed by the bulky neopentyl group. This structural feature dramatically attenuates its nucleophilicity, rendering it a valuable tool for selective deprotonation reactions where nucleophilic attack is undesirable. This technical guide provides a comprehensive analysis of the basicity and nucleophilicity of this compound, offering a comparative perspective with other common alkyllithium reagents to aid researchers, scientists, and drug development professionals in its effective application.

Understanding the Dichotomy: Basicity vs. Nucleophilicity

In the realm of organolithium chemistry, the distinction between basicity and nucleophilicity is paramount. Basicity, a thermodynamic concept, refers to the ability of a species to donate an electron pair to a proton (H⁺). It is quantified by the pKa of the conjugate acid; a higher pKa of the conjugate acid corresponds to a stronger base.[2] Nucleophilicity, a kinetic phenomenon, describes the rate at which a species donates an electron pair to an electrophilic center, typically a carbon atom.[3] While stronger bases are often potent nucleophiles, this correlation is not absolute and can be significantly modulated by steric factors.

Basicity of this compound: A Quantitative Perspective

The basicity of an organolithium reagent is directly related to the acidity of its hydrocarbon conjugate acid. This compound's conjugate acid is neopentane (2,2-dimethylpropane). While the experimental determination of the pKa of alkanes is challenging due to their extremely low acidity, estimates place the pKa of neopentane in the range of other alkanes, signifying that this compound is a strong base. For comparison, the approximate pKa values of the conjugate acids of other common organolithium reagents are provided in Table 1.

Table 1: Approximate pKa Values of Conjugate Acids of Common Organolithium Reagents

| Organolithium Reagent | Conjugate Acid | Approximate pKa |

| Methyllithium (MeLi) | Methane | ~50 |

| n-Butyllithium (n-BuLi) | n-Butane | ~50 |

| sec-Butyllithium (s-BuLi) | sec-Butane | ~51 |

| tert-Butyllithium (t-BuLi) | Isobutane | ~53 |

| This compound | Neopentane | ~51 (estimated) |

Note: pKa values for alkanes are estimates and can vary depending on the method of determination or calculation.

The order of basicity for common alkyllithiums generally follows the trend: t-BuLi > s-BuLi > n-BuLi ≈ MeLi.[4] This trend is attributed to the increasing s-character of the C-Li bond and the greater stability of the corresponding carbanion for less substituted alkyl groups. Based on the estimated pKa of neopentane, this compound is expected to be a strong base, comparable in strength to s-butyllithium.

Nucleophilicity of this compound: The Dominance of Steric Hindrance

The defining characteristic of this compound is its significantly diminished nucleophilicity compared to other primary alkyllithiums like n-butyllithium. This is a direct consequence of the sterically demanding tert-butyl group adjacent to the carbanionic center. This bulkiness impedes the approach of the neopentyl anion to an electrophilic carbon, thereby slowing down the rate of nucleophilic addition reactions.

While quantitative kinetic data directly comparing the nucleophilicity of this compound with other organolithiums is sparse in the literature, its behavior in synthetic applications provides compelling evidence of its non-nucleophilic character. For instance, in reactions with sterically hindered ketones, less hindered organolithiums like n-butyllithium may still undergo nucleophilic addition, whereas this compound is more likely to act as a base and deprotonate an α-proton if one is available.[3]

The interplay between steric hindrance and reactivity is a central theme in organolithium chemistry. The logical relationship can be visualized as follows:

Caption: The influence of steric bulk on the reactivity of organolithium reagents.

Experimental Protocols

Accurate and reproducible results in organolithium chemistry hinge on precise experimental techniques, particularly regarding the determination of reagent concentration and the maintenance of anhydrous, inert conditions.

Determination of Organolithium Concentration: The Gilman Double Titration

The concentration of commercially available organolithium reagents can vary. Therefore, it is crucial to titrate them before use. The Gilman double titration method is a reliable technique for determining the concentration of the active organolithium species, distinguishing it from non-basic lithium salts.

Principle:

-

Total Base Titration: An aliquot of the organolithium solution is hydrolyzed with water, and the resulting lithium hydroxide is titrated with a standardized acid. This gives the total base concentration (RLi + LiOH, LiOR', etc.).

-

Non-Alkyllithium Base Titration: A second aliquot is reacted with 1,2-dibromoethane. The active organolithium (RLi) reacts via lithium-halogen exchange, consuming the alkyllithium without generating a titratable base. Subsequent hydrolysis and titration with a standardized acid quantify the amount of non-alkyllithium bases.

-

Calculation: The concentration of the active organolithium reagent is the difference between the total base concentration and the non-alkyllithium base concentration.

Detailed Protocol:

Materials:

-

Organolithium solution (e.g., this compound in hexane)

-

Dry, inert solvent (e.g., diethyl ether or THF)

-

1,2-Dibromoethane

-

Distilled, deionized water

-

Standardized hydrochloric acid (e.g., 0.1 M)

-

Phenolphthalein indicator

-

Dry, argon-flushed glassware (syringes, needles, flasks)

Workflow:

Caption: Workflow for the Gilman double titration method.

Competitive Deprotonation Experiments

To qualitatively or semi-quantitatively compare the kinetic basicity of this compound with other organolithium reagents, a competitive deprotonation experiment can be designed.

Principle: A mixture of two different organolithium reagents (e.g., this compound and n-butyllithium) of known concentrations is allowed to react with a limiting amount of a weak acid. The ratio of the deprotonated products will reflect the relative rates of deprotonation by the two bases.

Example Protocol:

-

Equimolar amounts of this compound and n-butyllithium are mixed in a dry, inert solvent at low temperature (e.g., -78 °C).

-

A solution of a suitable weak acid (e.g., a hindered ketone or a substituted arene) in the same solvent is added dropwise. The acid should be the limiting reagent.

-

The reaction is quenched after a short period to ensure kinetic control.

-

The product mixture is analyzed by a suitable method, such as ¹H NMR or GC-MS, to determine the ratio of the products formed from deprotonation by each of the organolithium reagents.

Aggregation of this compound

Like other organolithium reagents, this compound exists as aggregates in solution, with the degree of aggregation depending on the solvent and the presence of coordinating ligands.[5] In hydrocarbon solvents, it tends to form tetramers and higher aggregates. In coordinating solvents like tetrahydrofuran (THF), these aggregates can be broken down into smaller, more reactive species such as dimers and monomers. The state of aggregation significantly impacts the reactivity of the organolithium reagent, with smaller aggregates generally exhibiting higher reactivity.[6]

The aggregation state can be investigated using techniques such as ¹H, ¹³C, and ⁶Li NMR spectroscopy, as well as cryoscopy.[5][7]

Applications in Organic Synthesis: Leveraging Low Nucleophilicity

The combination of high basicity and low nucleophilicity makes this compound a valuable reagent for specific applications in organic synthesis, particularly in the pharmaceutical industry where selective transformations are crucial.

-

Selective Deprotonation: this compound can be used to deprotonate sensitive substrates that are prone to nucleophilic attack by other organolithium reagents. This is particularly useful in the presence of electrophilic functional groups such as esters, nitriles, or epoxides.

-

Generation of Hindered Bases: It can be used as a precursor for the in situ generation of other sterically hindered, non-nucleophilic bases.

-

Initiation of Anionic Polymerization: this compound can act as an initiator for the anionic polymerization of certain monomers.

The following diagram illustrates a typical decision-making process for selecting an organolithium reagent based on the desired transformation:

Caption: A simplified decision tree for selecting an organolithium reagent.

Conclusion

This compound is a powerful synthetic tool whose utility is defined by its unique combination of strong basicity and low nucleophilicity. Its sterically encumbered nature makes it an ideal choice for selective deprotonation reactions where competing nucleophilic addition must be avoided. A thorough understanding of its properties, in comparison to other alkyllithium reagents, and the application of rigorous experimental techniques are essential for its successful implementation in complex organic synthesis and drug development.

References

- 1. scielo.br [scielo.br]

- 2. Neopentane (2,2-Dimethylpropane)|High-Purity Research Grade [benchchem.com]

- 3. resources.saylor.org [resources.saylor.org]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

Spectroscopic Profile of Neopentyllithium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for neopentyllithium, a pivotal but highly reactive organometallic reagent. A comprehensive understanding of its spectroscopic characteristics is essential for reaction monitoring, quality control, and mechanistic studies in synthetic and pharmaceutical chemistry. This document summarizes key Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, details experimental protocols for handling this air-sensitive compound, and presents logical relationships through diagrammatic representations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about its carbon-hydrogen framework and the nature of the carbon-lithium bond. The aggregation state of this compound in solution (monomer, dimer, tetramer) significantly influences the observed chemical shifts.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by two main resonances corresponding to the methylene (-CH₂) protons adjacent to the lithium atom and the tert-butyl (-C(CH₃)₃) protons.

| Protons | Chemical Shift (δ) in d₆-benzene | Multiplicity | Integration |

| -CH₂-Li | 1.13 ppm | singlet | 2H |

| -C(CH₃)₃ | -0.67 ppm | singlet | 9H |

Table 1: ¹H NMR Spectroscopic Data for this compound.

¹³C NMR Data

The carbon NMR spectrum provides insight into the electronic environment of the carbon atoms in this compound. The chemical shifts are highly dependent on the solvent and the aggregation state of the organolithium species. The following data is for the tetrameric form of this compound.

| Carbon | Chemical Shift (δ) in Cyclopentane |

| -C H₂-Li | 1.0 ppm |

| -C (CH₃)₃ | 31.9 ppm |

| -C(C H₃)₃ | 33.7 ppm |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Tetramer).

Infrared (IR) Spectroscopy

| Vibration | Frequency Range (cm⁻¹) | Intensity |

| C-Li Stretch | 500 - 600 cm⁻¹ | Medium to Strong |

Table 3: Characteristic Infrared Absorption for the C-Li Bond in Alkyllithium Compounds.

Experimental Protocols

The pyrophoric and air-sensitive nature of this compound necessitates meticulous handling under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

NMR Sample Preparation

-

Glassware Preparation: All NMR tubes and glassware must be rigorously dried in an oven at >120 °C overnight and subsequently cooled under a stream of dry, inert gas.

-

Solvent: Use anhydrous deuterated solvents, typically packaged under an inert atmosphere. If necessary, the solvent should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone ketyl).

-

Sample Transfer: In an inert atmosphere glovebox or using Schlenk techniques, a solution of this compound is carefully transferred into the NMR tube via a cannula or a gas-tight syringe.

-

Sealing: The NMR tube must be sealed with a tight-fitting cap and further wrapped with Parafilm to prevent any ingress of air or moisture. For long-term experiments, flame-sealing the NMR tube is recommended.

-

Analysis: The sample should be analyzed promptly after preparation.

IR Sample Preparation (for solid samples as a Nujol Mull)

-

Inert Atmosphere: All sample manipulations must be performed in a glovebox with a dry, inert atmosphere.

-

Sample Grinding: A small amount of solid this compound is placed on a dry salt plate (e.g., KBr or NaCl). A drop of dry Nujol (mineral oil) is added.

-

Mulling: The solid is ground with the Nujol using a dry agate mortar and pestle until a uniform, paste-like mull is formed.

-

Sample Application: The mull is then spread evenly as a thin film between two salt plates.

-

Measurement: The assembled salt plates are quickly transferred to the spectrometer and the spectrum is recorded. The spectrometer's sample compartment should be purged with dry air or nitrogen to minimize atmospheric interference.

Visualizations

The following diagrams illustrate key relationships and workflows related to the spectroscopic analysis of this compound.

The Advent of a Sterically Hindered Organolithium Reagent: A Technical Guide to the Discovery and First Synthesis of Neopentyllithium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and seminal synthesis of neopentyllithium, a pivotal, sterically hindered organolithium reagent. We present a comprehensive overview of its initial preparation, including detailed experimental protocols, and a summary of its key physicochemical properties. This document also introduces a modern, more efficient synthetic alternative and visualizes the synthetic pathways for enhanced clarity.

Discovery and Historical Context

The first synthesis of this compound is attributed to the pioneering work of Paul D. Bartlett and his research group. Their explorations into the reactivity of sterically hindered organometallic compounds in the mid-20th century led to the successful preparation of this unique reagent. While a single definitive publication marking its discovery is not readily cited in contemporary literature, the body of Bartlett's work on steric effects and reaction mechanisms laid the foundation for understanding and utilizing such bulky organolithium species.

This compound's significance lies in its ability to act as a strong, non-nucleophilic base. The bulky neopentyl group sterically shields the carbanionic center, hindering its participation in nucleophilic addition reactions while preserving its high basicity. This characteristic makes it an invaluable tool in organic synthesis for selective deprotonation reactions where other, less hindered organolithiums like n-butyllithium might lead to undesired side reactions.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the table below. This data is crucial for its safe handling, application in synthesis, and characterization.

| Property | Value |

| Molecular Formula | C₅H₁₁Li |

| Molar Mass | 78.08 g/mol |

| Appearance | Colorless crystals |

| Melting Point | 130 °C (sublimes) |

| Boiling Point | 389.39 °C (theoretical) |

| Solubility | Soluble in hydrocarbons (e.g., pentane, hexane) and ethers (e.g., THF) |

| ¹H NMR (d₆-benzene) | δ 1.13 (s, 2H, CH₂), -0.67 (s, 9H, C(CH₃)₃) ppm[1] |

| ¹³C NMR (Cyclopentane-d₁₀, 203 K) | δ 35.1 (C(CH₃)₃), 32.5 (C(CH₃)₃), 11.2 (CH₂) ppm (tetramer) |

| Hazards | Pyrophoric, corrosive |

Experimental Protocols for Synthesis

Two primary methods for the synthesis of this compound are detailed below: the original, conventional solution-phase synthesis and a modern, highly efficient mechanochemical approach.

Conventional Solution-Phase Synthesis

This method, adapted from established procedures, involves the direct reaction of neopentyl chloride with lithium metal in a hydrocarbon solvent.[1]

Reagents:

-

Neopentyl chloride (5 g, 47 mmol)

-

Lithium wire (with 0.5-1.0% sodium) (2 g, excess)

-

Pentane (anhydrous, 120 mL)

Procedure:

-

A 200 mL thick-walled ampoule is charged with neopentyl chloride (5.0 g, 5.8 mL, 47 mmol).

-

The ampoule is degassed and back-filled with an inert gas (e.g., argon) three times using a Schlenk line.

-

Anhydrous pentane (60 mL) is added to the ampoule via cannula.

-

Freshly cut lithium wire (2.0 g, excess) is added to the solution.

-

The vessel is evacuated, sealed, and heated in an oil bath at 50°C for 10 days. The use of a blast shield is recommended.

-

After cooling, the resulting cloudy purple solution is filtered through a cannula into a clean, dry Schlenk flask.

-

The clear yellow filtrate is concentrated in vacuo.

-

The concentrated solution is cooled to -30°C overnight to afford colorless crystals of this compound.

-

The residual lithium from the reaction vessel can be washed with an additional portion of pentane (60 mL) and the crystallization procedure repeated to increase the overall yield.

Yield: Approximately 2.6 g (71%).[1]

Mechanochemical Synthesis

A significant advancement in the synthesis of organolithium reagents is the use of mechanochemistry, which dramatically reduces reaction times and eliminates the need for bulk solvents.[2]

Reagents:

-

Neopentyl halide (e.g., neopentyl chloride or bromide)

-

Lithium wire or powder

Procedure:

-

A stainless-steel milling jar is charged with freshly cut lithium wire and the neopentyl halide under an inert atmosphere.

-

Two stainless steel balls are added to the jar.

-

The jar is sealed and placed in a ball mill.

-

The mixture is milled for a period of 5 to 60 minutes.

-

The resulting solid this compound can be used directly by adding a solution of an electrophile to the milling jar for a subsequent reaction, or it can be extracted with an appropriate anhydrous solvent.

This method offers a more sustainable and efficient route to this compound, with reaction times being orders of magnitude shorter than the conventional method.[2]

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis of this compound.

References

Understanding the Steric Hindrance of Neopentyllithium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Neopentyllithium ((CH₃)₃CCH₂Li) is a primary organolithium reagent distinguished by its significant steric bulk. This characteristic renders it a potent, non-nucleophilic base, a feature that is highly valuable in organic synthesis. Unlike less hindered alkyllithiums such as n-butyllithium, this compound can selectively deprotonate acidic protons even in the presence of electrophilic functional groups that would otherwise undergo nucleophilic attack. This guide provides an in-depth analysis of the structural and reactive properties of this compound, underpinned by quantitative data, detailed experimental protocols, and visualizations of its chemical behavior.

Introduction

Organolithium reagents are fundamental tools in modern synthetic chemistry, enabling a wide array of transformations from simple deprotonations to complex carbon-carbon bond formations. The reactivity of these reagents is intricately linked to their structure, particularly the steric environment around the carbon-lithium bond. This compound serves as a prime example of how steric hindrance can be harnessed to achieve high selectivity in chemical reactions. Its bulky tert-butyl group effectively shields the nucleophilic carbon atom, diminishing its ability to participate in addition reactions while preserving its high basicity. This unique reactivity profile makes this compound an indispensable reagent for the synthesis of complex molecules in the pharmaceutical and fine chemical industries.

Data Presentation: Structural and Reactivity Parameters

The steric hindrance of this compound is a direct consequence of its molecular structure. The quaternary carbon of the neopentyl group creates a sterically congested environment that influences its aggregation state, solvation, and ultimately, its chemical reactivity.

Table 1: Comparison of Physicochemical Properties of Selected Alkyllithium Reagents

| Property | This compound | tert-Butyllithium | n-Butyllithium |

| Molecular Formula | C₅H₁₁Li | C₄H₉Li | C₄H₉Li |

| Molar Mass ( g/mol ) | 78.08 | 64.06 | 64.06 |

| Aggregation State | Primarily tetrameric in hydrocarbons.[1] | Tetrameric in hydrocarbons.[2] | Hexameric in hydrocarbons, tetrameric in ethers.[2] |

| Basicity (pKa of conj. acid) | ~50 | ~53 | ~50 |

| Relative Reactivity | Strong base, poor nucleophile. | Very strong base, poor nucleophile. | Strong base, good nucleophile. |

Table 2: Selected Bond Lengths and Angles for a this compound Derivative

The following data is for a lithium N-neopentyl-anilide etherate dimer, which provides insight into the structural parameters of a neopentyl group attached to a lithium-coordinating atom.

| Parameter | Value |

| Li-N Bond Length (Å) | 2.013(4) |

| Li-O Bond Length (Å) | 1.924(4) |

| N-C(neopentyl) Bond Length (Å) | 1.481(3) |

| Li-N-Li' Bond Angle (°) ** | 77.2(1) |

| N-Li-N' Bond Angle (°) ** | 102.8(1) |

Data from the crystal structure of [Li{μ-N(Ph)CH₂Buᵗ}(OEt₂)]₂.

Experimental Protocols

Synthesis of this compound

This protocol describes the preparation of this compound from neopentyl chloride and lithium metal. All operations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques.[3]

Materials:

-

Neopentyl chloride (5.0 g, 47 mmol)

-

Lithium wire (2.0 g, ~288 mmol, with 0.5-1.0% sodium)

-

Anhydrous pentane (120 mL)

-

Thick-walled 200 mL ampoule

-

Schlenk line apparatus

-

Cannula

-

Magnetic stirrer and stir bar

-

Heating mantle and oil bath

-

Low-temperature freezer (-30 °C)

Procedure:

-

A thick-walled 200 mL ampoule containing a magnetic stir bar is charged with neopentyl chloride (5.0 g, 5.8 mL, 47 mmol).

-

The ampoule is degassed and back-filled with argon three times on a Schlenk line.

-

Anhydrous pentane (60 mL) is added to the ampoule via cannula.

-

Freshly cut lithium wire (2.0 g) is added to the solution.

-

The vessel is evacuated and sealed, then heated to 50 °C in an oil bath behind a blast shield for 10 days.

-

After cooling to room temperature, the cloudy purple solution is allowed to settle.

-

The clear yellow supernatant is filtered into a clean Schlenk flask.

-

The solvent is removed in vacuo to concentrate the solution.

-

The concentrated solution is stored at -30 °C overnight to afford colorless crystals of this compound.

-

The residual lithium from the reaction can be washed with an additional 60 mL of pentane, and this solution can be similarly concentrated and crystallized to increase the yield.

-

Yield: 2.6 g (71%).

Safety Precautions: Alkyllithium reagents are pyrophoric and react violently with water. All manipulations must be performed under an inert atmosphere. A full risk assessment should be conducted before starting the procedure.

Selective Deprotonation vs. Nucleophilic Addition

This conceptual experiment illustrates the utility of this compound as a sterically hindered, non-nucleophilic base compared to the more nucleophilic n-butyllithium. The substrate for this experiment is a hypothetical molecule containing both a relatively acidic proton and an electrophilic carbonyl group, such as 4-phenyl-2-butanone.

Objective: To demonstrate the selective deprotonation at the benzylic position by this compound without significant nucleophilic attack at the ketone, in contrast to n-butyllithium which is expected to show a mixture of deprotonation and nucleophilic addition.

Reaction Scheme:

-

With this compound: Predominantly deprotonation to form the enolate.

-

With n-Butyllithium: A mixture of deprotonation (enolate formation) and nucleophilic addition to the carbonyl group.

Materials:

-

4-phenyl-2-butanone

-

This compound solution in pentane (concentration determined by titration)

-

n-Butyllithium solution in hexanes (concentration determined by titration)

-

Anhydrous tetrahydrofuran (THF)

-

Trimethylsilyl chloride (TMSCl) as an electrophilic trap

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Standard laboratory glassware for inert atmosphere reactions

-

NMR spectrometer for product analysis

Procedure:

-

Reaction with this compound: a. A solution of 4-phenyl-2-butanone (1.0 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere. b. A solution of this compound (1.1 eq) in pentane is added dropwise. The reaction is stirred at -78 °C for 1 hour. c. Trimethylsilyl chloride (1.2 eq) is added, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours. d. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with diethyl ether. The organic layer is dried and concentrated. e. The product mixture is analyzed by ¹H NMR to determine the ratio of the silyl enol ether (from deprotonation) to the tertiary alcohol (from nucleophilic addition).

-

Reaction with n-Butyllithium: a. The procedure is repeated exactly as above, but using a solution of n-butyllithium (1.1 eq) in hexanes instead of this compound. b. The product mixture is analyzed by ¹H NMR to determine the ratio of the silyl enol ether to the tertiary alcohol.

Expected Outcome: The reaction with this compound is expected to yield predominantly the silyl enol ether, indicating selective deprotonation. The reaction with n-butyllithium is expected to produce a significant amount of the tertiary alcohol resulting from nucleophilic addition, in addition to the silyl enol ether.

Visualizations

The following diagrams illustrate key concepts related to the structure and reactivity of this compound.

Caption: Aggregation equilibria of this compound in different solvent environments.

Caption: Comparative reactivity pathways of n-butyllithium and this compound.

Caption: Experimental workflow for comparing the selectivity of alkyllithium reagents.

Conclusion

The pronounced steric hindrance of this compound is a defining characteristic that dictates its utility as a highly selective, non-nucleophilic base in organic synthesis. While possessing strong proton-abstracting capabilities comparable to other primary alkyllithiums, its bulky neopentyl group effectively prevents it from engaging in nucleophilic attack on sterically accessible electrophilic centers. This guide has provided a comprehensive overview of this important reagent, including quantitative data on its properties, detailed experimental protocols for its synthesis and application, and visual diagrams to illustrate its behavior. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the principles of steric hindrance as exemplified by this compound is crucial for the rational design of synthetic routes and the selective functionalization of complex molecules.

References

Solubility of Neopentyllithium in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentyllithium (NpLi), a sterically hindered organolithium reagent, is a powerful tool in organic synthesis, valued for its strong basicity and low nucleophilicity. Its efficacy and reactivity are profoundly influenced by its solubility and aggregation state in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, focusing on the interplay between the solvent environment and the reagent's structural characteristics in solution. While precise quantitative solubility data is sparse in the literature, this document consolidates available qualitative information, details experimental protocols for solubility determination and structural analysis, and presents a logical framework for understanding the behavior of this versatile reagent.

Introduction

This compound, with the chemical formula (CH₃)₃CCH₂Li, is an alkyllithium compound that, due to the absence of β-hydrogens, exhibits enhanced thermal stability compared to many other alkyllithiums. Its utility in synthesis is largely dependent on its behavior in solution, where it exists not as a simple monomer but as soluble aggregates.[1] The nature of the solvent—whether a non-polar hydrocarbon or a coordinating ether—plays a pivotal role in determining the degree of aggregation, which in turn governs its solubility and reactivity. Understanding these relationships is critical for reaction optimization and reproducibility in research and development settings.

Factors Influencing Solubility: The Role of Aggregation

The solubility of this compound is intrinsically linked to its state of aggregation in solution. Organolithium compounds form aggregates through inter-chain C-Li···C interactions, creating oligomeric structures such as dimers, tetramers, and hexamers.[2][3] The stability and predominance of these aggregates are dictated by the coordinating ability of the solvent.

-

Non-coordinating Solvents (Hydrocarbons): In non-polar hydrocarbon solvents like pentane, hexane, and toluene, this compound tends to form higher-order aggregates, such as tetramers and hexamers.[1] These larger, more compact structures are generally soluble in these non-polar media.[4][5]

-

Coordinating Solvents (Ethers): In Lewis basic solvents such as diethyl ether (Et₂O) and tetrahydrofuran (THF), the solvent molecules coordinate to the lithium atoms of the this compound aggregates. This coordination breaks down the larger aggregates into smaller, more heavily solvated species, typically dimers and, in the case of strong donors like THF, even monomers.[6] This solvation enhances the solubility of this compound in these media.[4]

The equilibrium between different aggregation states is dynamic and can be influenced by factors such as concentration and temperature.

Solubility Data

Precise, quantitative solubility data for this compound across a range of solvents and temperatures is not widely published. However, based on extensive synthetic use and spectroscopic studies, a qualitative understanding of its solubility can be summarized. This compound is generally described as being soluble in both hydrocarbon and ethereal solvents.[4][5][7]

Table 1: Qualitative Solubility and Predominant Aggregation State of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Qualitative Solubility | Predominant Aggregation State(s) |

| Alkanes | Pentane, Hexane | Soluble | Tetramers, Hexamers |

| Aromatics | Benzene, Toluene | Soluble | Tetramers, Hexamers |

| Ethers | Diethyl Ether (Et₂O) | Soluble | Dimers, Tetramers |

| Cyclic Ethers | Tetrahydrofuran (THF) | Soluble | Monomers, Dimers |

Note: The aggregation states are concentration and temperature-dependent. The information is synthesized from various spectroscopic studies on organolithium compounds.[1][6][8][9]

Experimental Protocols

Determination of this compound Solubility

A precise determination of solubility involves preparing a saturated solution of this compound at a specific temperature and then quantifying the concentration of the active organolithium species in a known volume of the supernatant. The Gilman double titration method is a classic and reliable technique for this quantification.[10][11]

Protocol: Solubility Determination using Gilman Double Titration

Objective: To determine the solubility of this compound in a given anhydrous solvent at a specified temperature.

Materials:

-

This compound

-

Anhydrous solvent of choice (e.g., hexane, THF)

-

Standardized hydrochloric acid (HCl) solution (approx. 0.1 M)

-

1,2-dibromoethane (DBE)

-

Phenolphthalein indicator

-

Anhydrous diethyl ether

-

Distilled water

-

Temperature-controlled bath

-

Inert atmosphere glovebox or Schlenk line

-

Appropriate glassware (septum-capped flasks, syringes, burette)

Procedure:

-

Preparation of Saturated Solution:

-

In an inert atmosphere, add an excess of solid this compound to a known volume of the desired anhydrous solvent in a sealed flask.

-

Equilibrate the slurry at the desired temperature in a temperature-controlled bath for a sufficient time (e.g., 24 hours) with gentle stirring to ensure saturation.

-

Allow the solid to settle completely.

-

-

Titration 1: Total Base Content

-

Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant into a syringe, avoiding any solid particles.

-

Inject the aliquot into a flask containing an excess of distilled water (e.g., 20 mL).

-

Add a few drops of phenolphthalein indicator. The solution will turn pink.

-

Titrate with the standardized HCl solution until the pink color disappears. Record the volume of HCl used (V₁).

-

-

Titration 2: Non-Neopentyllithium Base Content

-

Withdraw another identical aliquot (e.g., 1.00 mL) of the supernatant.

-

Inject this into a flask containing a solution of 1,2-dibromoethane (approx. 1 mL) in anhydrous diethyl ether (approx. 10 mL). The DBE reacts with the this compound.

-

Allow the reaction to proceed for a few minutes.

-

Add distilled water (e.g., 20 mL) and a few drops of phenolphthalein.

-

Titrate with the standardized HCl solution to the endpoint. Record the volume of HCl used (V₂).

-

-

Calculation:

-

The volume of HCl corresponding to the active this compound is (V₁ - V₂).

-

Calculate the molarity of the this compound in the saturated solution (i.e., its solubility) using the formula: Solubility (mol/L) = [(V₁ - V₂) × Molarity of HCl] / Volume of aliquot

-

Characterization of Aggregation State

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the aggregation state of organolithium compounds in solution.[12][13][14] Multinuclear NMR experiments, particularly involving ¹H, ¹³C, and ⁶Li, provide detailed structural information.

Methodology: NMR Spectroscopic Analysis of Aggregation

-

⁶Li NMR: The chemical shift of ⁶Li is highly sensitive to its coordination environment and the aggregation state. Different aggregates (monomer, dimer, tetramer) will give rise to distinct signals in the ⁶Li NMR spectrum. The use of ⁶Li-enriched this compound can enhance signal sensitivity.[12]

-

¹³C NMR: The chemical shift and scalar coupling (¹J(¹³C-⁶Li)) of the carbon atom bonded to lithium are indicative of the aggregation state. The multiplicity of the signal, due to coupling with multiple lithium atoms in an aggregate, can help determine the size of the aggregate.

-

Diffusion-Ordered Spectroscopy (DOSY): This 2D NMR technique separates NMR signals based on the diffusion coefficient of the molecules. Larger aggregates diffuse more slowly than smaller ones, allowing for the differentiation of various aggregation states in solution.[12]

Visualization of Solvent-Aggregation-Solubility Relationship

The interplay between the solvent, the resulting aggregation state, and the solubility of this compound can be visualized as a logical workflow.

Caption: Solvent influence on this compound aggregation and solubility.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that is fundamentally governed by its aggregation state. While this compound is generally soluble in common non-polar and polar aprotic solvents, the nature of the solvent dictates the equilibrium between higher and lower-order aggregates. Hydrocarbon solvents favor larger aggregates, whereas ethereal solvents promote the formation of smaller, solvated species. For professionals in research and drug development, a thorough understanding of these principles, coupled with robust experimental techniques for quantification and characterization, is essential for the effective and reproducible application of this important organolithium reagent.

References

- 1. webqc.org [webqc.org]

- 2. d-nb.info [d-nb.info]

- 3. ospt.osi.lv [ospt.osi.lv]

- 4. This compound | 7412-67-1 | Benchchem [benchchem.com]

- 5. This compound | 7412-67-1 | Benchchem [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Aggregation and Solvation of n-Butyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. The Quantitative Analysis of Alkyllithium Compounds1 (1944) | Henry Gilman | 373 Citations [scispace.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. NMR spectroscopy of organolithium compounds. XXVI--The aggregation behaviour of methyllithium in the presence of LiBr and LiI in diethyl ether and tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

Aggregation State of Neopentyllithium in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aggregation state of neopentyllithium in various solvent systems. Understanding the solution structure of organolithium reagents is paramount for controlling their reactivity and selectivity in organic synthesis, a critical aspect of drug development and materials science. This compound, a sterically hindered yet strong, non-nucleophilic base, serves as an important model for studying the complex solution behavior of organolithium compounds.

Core Concepts in Organolithium Aggregation

Organolithium compounds rarely exist as monomers in solution. Instead, they form aggregates (dimers, tetramers, hexamers, etc.) through multi-center, electron-deficient bonds. The degree of aggregation is highly dependent on several factors:

-

Solvent: The coordinating ability of the solvent plays a crucial role. Non-coordinating hydrocarbon solvents favor higher aggregation states, while polar, coordinating solvents like ethers and amines can break down these aggregates into smaller species.

-

Temperature: Lower temperatures generally favor the formation of more ordered, higher aggregates.

-

Concentration: The equilibrium between different aggregation states can be concentration-dependent.

-

Steric Hindrance: The steric bulk of the organic group influences the stability and geometry of the aggregates.

The aggregation state directly impacts the reactivity of the organolithium reagent. Generally, smaller, less-aggregated species are more reactive. Therefore, precise control over the aggregation state is a key strategy for achieving desired chemical transformations.

Quantitative Aggregation Data for this compound

The following table summarizes the experimentally determined aggregation states of this compound in different solvent environments. The primary methods for these determinations are Nuclear Magnetic Resonance (NMR) spectroscopy and cryoscopy.[1]

| Solvent System | Temperature (°C) | Method | Predominant Aggregation State (n) | Other Species Present |

| Cyclopentane | 25 | Cryoscopy | 4 | — |

| Benzene | 25 | Cryoscopy | 4 | — |

| Diethyl ether (Et₂O) | -100 | ⁶Li, ¹³C NMR | 4 | Dimer |

| Tetrahydrofuran (THF) | -70 | ⁶Li, ¹³C NMR | 2 | Monomer |

| 2-Methyltetrahydrofuran | -100 | ⁶Li, ¹³C NMR | 4 | Dimer |

| Triethylamine (Et₃N) | -80 | ⁶Li, ¹³C NMR | 1 | — |

Data synthesized from Fraenkel, G.; Chow, A.; Winchester, W. R. J. Am. Chem. Soc. 1990, 112 (17), 6190–6198.[2][3]

Logical Relationships in this compound Aggregation

The equilibrium between different aggregation states of this compound is highly sensitive to the solvent environment. The following diagram illustrates the predominant species found in different classes of solvents.

Caption: Solvent-dependent aggregation equilibrium of this compound.

Experimental Protocols for Aggregation State Determination

The determination of organolithium aggregation states requires rigorous anaerobic and anhydrous techniques. The following are detailed methodologies for the key experiments cited.

Multinuclear NMR Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique for studying the structure and dynamics of organolithium aggregates in solution.[4] By using isotopes such as ⁶Li and ¹³C, it is possible to identify and quantify the different species in equilibrium.

Objective: To identify and quantify the relative concentrations of this compound monomers, dimers, and tetramers in solution as a function of solvent and temperature.

Instrumentation:

-

High-field NMR spectrometer (e.g., 360 MHz for ¹H) with multinuclear capabilities (⁶Li, ¹³C).

-

A variable-temperature probe capable of maintaining stable temperatures as low as -100 °C.

Sample Preparation:

-

All glassware is oven-dried and cooled under a stream of dry argon.

-

This compound is synthesized by the reaction of neopentyl chloride with lithium metal in a hydrocarbon solvent (e.g., pentane).

-

The resulting solution is filtered under argon to remove excess lithium and lithium chloride.

-

The solvent is removed in vacuo to yield a white solid.

-

The solid this compound is washed with fresh, anhydrous pentane and then dried again under vacuum.

-

A known quantity of the purified this compound is dissolved in the desired deuterated solvent (e.g., THF-d₈, Et₂O-d₁₀, cyclopentane-d₁₀) inside an inert atmosphere glovebox to prepare a stock solution of known concentration (typically 0.1-0.5 M).

-

The solution is transferred to a flame-sealed NMR tube under high vacuum.

⁶Li NMR Spectroscopy Procedure:

-

If natural abundance lithium (7.5% ⁶Li, 92.5% ⁷Li) is used, longer acquisition times may be necessary. For enhanced sensitivity, ⁶Li-enriched this compound is preferred.

-

Acquire ⁶Li NMR spectra over a wide range of temperatures (e.g., from 25 °C down to -100 °C).

-

The chemical shifts for the tetramer, dimer, and monomer are distinct and can be used for identification.

-

At each temperature, the relative populations of the different aggregates are determined by the integration of their corresponding signals.

¹³C NMR Spectroscopy Procedure:

-

Acquire proton-decoupled ¹³C NMR spectra at various temperatures.

-

The chemical shift and the multiplicity of the signal for the α-carbon (the carbon bonded to lithium) are indicative of the aggregation state.

-

The multiplicity is due to scalar coupling between ¹³C and the lithium isotopes. For a ¹³C nucleus coupled to n equivalent ⁶Li nuclei (I=1), the signal will be a multiplet with 2nI+1 = 2n+1 lines. For coupling to n equivalent ⁷Li nuclei (I=3/2), the signal will have 2nI+1 = 3n+1 lines.

-

The observation of these characteristic coupling patterns provides definitive evidence for the structure of the aggregates.

Cryoscopy

Cryoscopy is a classical method for determining the molecular weight of a solute by measuring the freezing point depression of a solvent.[5] For aggregating species, this method yields an average molecular weight, from which the average degree of aggregation can be calculated. It is most effective in non-coordinating solvents where a single aggregation state predominates.

Objective: To determine the average aggregation number of this compound in non-coordinating hydrocarbon solvents.

Apparatus:

-

A double-walled Schlenk flask to serve as the cryoscopy cell, allowing for controlled cooling via a circulating fluid or a cold bath.

-

A precision thermometer (e.g., a Pt-100 resistance thermometer) capable of measuring temperature changes with high accuracy (±0.005 K).

-

A magnetic stirrer.

-

An inert atmosphere system (e.g., a Schlenk line) to maintain anhydrous and anaerobic conditions.

Procedure:

-

The cryoscopic constant (E) of the chosen solvent (e.g., benzene or cyclohexane) is determined by measuring the freezing point depression with a known non-associating solute (e.g., naphthalene).

-

A precise weight of the pure solvent is introduced into the cryoscopy cell under an inert atmosphere.

-

The cell is cooled slowly with gentle stirring, and the freezing point of the pure solvent (T₀) is measured. The temperature is recorded at regular intervals to obtain a cooling curve, and the plateau in the curve indicates the freezing point.

-

A precisely weighed sample of pure this compound is added to the solvent under a positive pressure of argon.

-

The mixture is allowed to dissolve completely, and the freezing point of the solution (Tf) is determined using the same cooling curve method.

-

The freezing point depression, ΔTf = T₀ - Tf, is calculated.

-

The apparent molecular weight (M_app) of this compound is calculated using the formula: M_app = (E * w_solute * 1000) / (w_solvent * ΔTf) where w_solute and w_solvent are the weights of the solute and solvent in grams.

-

The average aggregation number (n) is calculated by dividing the apparent molecular weight by the monomeric molecular weight of this compound (C₅H₁₁Li, M = 78.08 g/mol ): n = M_app / 78.08

Experimental Workflow for NMR-Based Aggregation Studies

The following diagram outlines the typical workflow for determining the aggregation state of this compound using NMR spectroscopy.

Caption: Workflow for NMR-based determination of aggregation state.

Conclusion

The aggregation state of this compound in solution is a dynamic equilibrium that is highly influenced by the solvent and temperature. In non-coordinating hydrocarbon solvents, it exists predominantly as a tetramer. The addition of coordinating solvents leads to the breakdown of this tetramer into smaller aggregates. In diethyl ether, an equilibrium between tetramers and dimers is observed, while the stronger coordinating solvent THF favors an equilibrium between dimers and monomers. In the presence of a strong Lewis base like triethylamine, the monomeric form is the exclusive species. A thorough understanding of these equilibria, obtained through detailed experimental studies using techniques like NMR and cryoscopy, is essential for the rational design and optimization of synthetic procedures involving this and other organolithium reagents.

References

An In-Depth Technical Guide to the Thermochemical Properties of Neopentyllithium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyllithium ((CH₃)₃CCH₂Li), a commercially available organolithium reagent, serves as a strong, non-nucleophilic base in organic synthesis. Its bulky neopentyl group imparts unique steric and electronic properties, making it a valuable tool in various chemical transformations. A thorough understanding of its thermochemical properties is crucial for reaction optimization, safety considerations, and computational modeling. This technical guide provides a comprehensive overview of the available thermochemical data for this compound, details of relevant experimental protocols, and visualizations to illustrate key concepts.

Thermochemical Data of this compound

A summary of the key thermochemical parameters for this compound is presented below. For context and comparative purposes, data for the related species neopentane and the neopentyl radical are also included.

| Property | Symbol | This compound (C₅H₁₁Li) | Neopentane (C₅H₁₂) | Neopentyl Radical (C₅H₁₁) |

| Enthalpy of Formation (gas) | ΔHf°(g) | -136.0 kJ/mol (-32.5 kcal/mol)[1] | -168.1 ± 0.6 kJ/mol | 47.7 ± 4.2 kJ/mol |

| Carbon-Lithium Bond Dissociation Energy | D°(C-Li) | 230 kJ/mol (55 kcal/mol)[1] | N/A | N/A |

| Standard Molar Entropy (gas) | S°(g) | Data not available | 305.9 ± 0.4 J/mol·K | Data not available |

| Molar Heat Capacity at constant pressure (gas) | Cp(g) | 94.1 J/mol·K (estimated)[1] | 120.83 ± 0.25 J/mol·K | Data not available |

| Gibbs Free Energy of Formation (gas) | ΔGf°(g) | Data not available | -16.4 ± 1.1 kJ/mol | 93.9 ± 4.3 kJ/mol |

Note: The heat of formation for this compound is from a single source and lacks detailed experimental validation in publicly available literature. The heat capacity is an estimated value.

Experimental Protocols

Detailed experimental protocols for the direct determination of thermochemical data for this compound are not extensively documented in readily accessible literature. However, the principles of the techniques employed for other organometallic compounds can be applied.

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of neopentyl chloride with lithium metal in a hydrocarbon solvent.

Materials:

-

Neopentyl chloride

-

Lithium wire (containing 0.5-1.0% sodium)

-

Pentane (anhydrous)

-

Schlenk line apparatus

-

Thick-walled ampoule

Procedure:

-

A thick-walled 200 ml ampoule is charged with neopentyl chloride (e.g., 5 g, 47 mmol).

-

The ampoule is degassed and back-filled with an inert gas (e.g., argon) multiple times using a Schlenk line.

-

Anhydrous pentane (e.g., 60 ml) is added via cannula.

-

Lithium wire (e.g., 2 g, excess) is added to the solution.

-

The vessel is evacuated and refluxed (at approximately 50°C) for an extended period (e.g., 10 days) under vacuum.

-

After cooling, the resulting cloudy purple solution is filtered to yield a clear yellow solution of this compound.

-

The solution is concentrated in vacuo, and crystallization is induced by cooling to a low temperature (e.g., -30°C) to afford colorless crystals of this compound.

Safety Precautions:

-

Organolithium reagents are highly pyrophoric and react violently with water and air. All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

-

Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn.

Determination of Enthalpy of Formation (Conceptual Workflow)